molecular formula C20H20N2O3 B12810393 Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester CAS No. 98992-12-2

Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester

Cat. No.: B12810393
CAS No.: 98992-12-2
M. Wt: 336.4 g/mol
InChI Key: PMOCRVTYJUXYOY-UHFFFAOYSA-N
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Description

Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester group, a cyano group, and a phenoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester typically involves the reaction of N-cyclopentylcarbamic acid with cyano(3-phenoxyphenyl)methyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester undergoes various types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of the corresponding carbamic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products

    Hydrolysis: N-cyclopentylcarbamic acid and 3-phenoxybenzyl alcohol.

    Oxidation: Quinones derived from the phenoxyphenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester is used in a variety of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.

Mechanism of Action

The mechanism of action of Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets, such as enzymes. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, making the compound effective in applications such as pest control.

Comparison with Similar Compounds

Similar Compounds

    Fenpropathrin: Another cyano(3-phenoxyphenyl)methyl ester used as an insecticide.

    Cypermethrin: A synthetic pyrethroid with a similar structure and use in pest control.

    Permethrin: Another synthetic pyrethroid with similar applications.

Uniqueness

Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

98992-12-2

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] N-cyclopentylcarbamate

InChI

InChI=1S/C20H20N2O3/c21-14-19(25-20(23)22-16-8-4-5-9-16)15-7-6-12-18(13-15)24-17-10-2-1-3-11-17/h1-3,6-7,10-13,16,19H,4-5,8-9H2,(H,22,23)

InChI Key

PMOCRVTYJUXYOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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